1H and 19F NMR chemical shifts of 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene
1H and 19F NMR chemical shifts of 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene. This molecule is of interest to researchers in medicinal chemistry and materials science as a potential synthetic building block, combining the functionalities of a chlorinated aromatic ring with a chlorodifluoromethyl sulfonyl group. Understanding its structural and electronic properties through NMR is critical for its identification, purity assessment, and prediction of reactivity. This document delineates the theoretical basis for the expected chemical shifts and coupling patterns, provides detailed experimental protocols for data acquisition, and summarizes the predicted spectral data.
Molecular Structure and Electronic Influence
The structure of 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene features a para-substituted aromatic ring. The two substituents, a chloro group and a (chlorodifluoromethyl)sulfonyl group, exert significant and distinct electronic effects on the phenyl ring, which are fundamental to interpreting its NMR spectra.
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Chloro Group (-Cl): This substituent exhibits a dual electronic effect. It is inductively electron-withdrawing due to the high electronegativity of chlorine, but it also acts as a weak π-donor through resonance. Overall, it is considered a deactivating group in electrophilic aromatic substitution.
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Chlorodifluoromethyl Sulfonyl Group (-SO₂CF₂Cl): This is a powerful electron-withdrawing group. The sulfonyl moiety (-SO₂-) is strongly inductively withdrawing and does not participate in resonance donation to the ring. This effect is further amplified by the attached chlorodifluoromethyl group, where the highly electronegative fluorine and chlorine atoms pull electron density away from the sulfur atom, and consequently, from the aromatic ring.
These combined effects lead to a significant deshielding of the aromatic protons, shifting their resonance signals to a lower field (higher ppm value) in the ¹H NMR spectrum compared to unsubstituted benzene (δ ≈ 7.36 ppm)[1].
Caption: Molecular structure of 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene.
Predicted ¹H NMR Spectral Analysis
The para-substitution pattern of the molecule results in a chemically symmetric but magnetically non-equivalent system for the aromatic protons.
Chemical Shifts (δ)
The four aromatic protons form two chemically distinct sets:
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H-2 and H-6: These protons are ortho to the chloro substituent.
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H-3 and H-5: These protons are ortho to the strongly electron-withdrawing -SO₂CF₂Cl group.
Due to the superior electron-withdrawing capacity of the sulfonyl group compared to the chloro group, the protons at the H-3 and H-5 positions will be more deshielded and are thus expected to appear at a lower field (higher δ value) than the H-2 and H-6 protons[1]. The signals for both sets of protons will be significantly downfield from those of unsubstituted benzene.
Splitting Pattern and Coupling Constants (J)
The coupling between the aromatic protons in a para-disubstituted benzene ring gives rise to a characteristic AA'BB' spin system[1][2]. At lower spectrometer frequencies, this can manifest as a complex multiplet. However, on modern high-field instruments (≥300 MHz), this pattern often simplifies and appears as two distinct doublets, sometimes referred to as a "doublet of doublets" appearance for the whole system.
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Ortho Coupling (³J_HH): The primary splitting will be due to coupling between adjacent (ortho) protons (H-2 with H-3, and H-5 with H-6). This coupling constant is typically in the range of 8-9 Hz.
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Meta and Para Coupling: Smaller meta (⁴J_HH) and para (⁵J_HH) couplings also exist but are often not resolved or contribute to the broadening of the main signals.
Therefore, the spectrum is predicted to show two signals, each integrating to 2H, appearing as doublets with a coupling constant of approximately 8-9 Hz.
Predicted Data Summary
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J_HH) | Integration |
| H-2, H-6 | ~7.6 - 7.8 | Doublet (d) | ~8-9 Hz | 2H |
| H-3, H-5 | ~7.9 - 8.1 | Doublet (d) | ~8-9 Hz | 2H |
Table 1: Predicted ¹H NMR spectral data for the aromatic region of 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene in CDCl₃.
Predicted ¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus[3].
Chemical Shift (δ)
The chemical shift of the fluorine nuclei in the -SO₂CF₂Cl group is influenced by the local electronic environment. The two fluorine atoms are chemically and magnetically equivalent and will therefore produce a single resonance signal. The presence of the electronegative chlorine atom and the strongly electron-withdrawing sulfonyl group on the same carbon atom will cause a significant deshielding effect. The chemical shift is typically referenced to CFCl₃ (δ = 0 ppm). Based on data for similar compounds, the chemical shift for a -CF₂- group is generally found in the range of +80 to +140 ppm[4]. For chlorodifluoromethyl phenyl sulfone, a related compound, the ¹⁹F NMR signal would be expected in a specific region that can be inferred from literature on similar functional groups[5]. The combined influence of the sulfonyl group and the alpha-chloro substituent suggests a chemical shift toward the downfield end of the typical range for -CF₂- moieties.
Splitting Pattern
In the absence of any adjacent ¹H or ¹⁹F nuclei, the signal for the two equivalent fluorine atoms in the -CF₂Cl group is expected to be a singlet . Long-range coupling to the aromatic protons is generally too small to be resolved.
Predicted Data Summary
| Nuclei | Predicted δ (ppm) | Multiplicity |
| -CF₂- | ~ +90 to +120 | Singlet (s) |
Table 2: Predicted ¹⁹F NMR spectral data for 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene, referenced to external CFCl₃.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.
A. Synthesis of 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene (Hypothetical)
A plausible synthetic route can be adapted from established procedures for aryl sulfone synthesis[5][6].
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Chlorosulfonylation: React chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride.
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Reduction: Reduce the resulting sulfonyl chloride to the corresponding sulfinate salt using a suitable reducing agent like sodium sulfite.
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Halogenation: React the 4-chlorobenzenesulfinate salt with a chlorodifluoromethylating agent (e.g., ClCF₂Br in the presence of a radical initiator) to yield the target compound, 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene.
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Purification: The final product should be purified using column chromatography on silica gel or recrystallization to ensure high purity (>98%) for NMR analysis.
B. NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent. It is crucial to use a solvent free from residual water.
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Concentration: Prepare a solution by dissolving 10-20 mg of the purified compound in approximately 0.6-0.7 mL of CDCl₃.
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Internal Standard: Use tetramethylsilane (TMS) as the internal standard for ¹H NMR chemical shift calibration (δ = 0.00 ppm).
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Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.
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¹H NMR Acquisition:
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Pulse Program: A standard 30° pulse sequence (e.g., 'zg30' on Bruker instruments).
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Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.
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Spectral Width: Set a spectral width of approximately 12-15 ppm.
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¹⁹F NMR Acquisition:
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Pulse Program: A standard single-pulse experiment.
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Scans: Acquire 64-128 scans.
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Referencing: The spectrum should be referenced using an external standard like CFCl₃ or by using a known internal standard if available.
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Conclusion
The NMR characterization of 1-chloro-4-((chlorodifluoromethyl)sulfonyl)benzene is predicted to be straightforward and highly informative. The ¹H NMR spectrum is expected to display a classic AA'BB' pattern, appearing as two distinct doublets in the aromatic region, with chemical shifts indicative of a strongly deactivated ring system. The ¹⁹F NMR spectrum should provide a clean, unambiguous singlet, confirming the presence of the -CF₂Cl moiety. The combination of these two NMR techniques provides a powerful and definitive method for the structural elucidation and purity confirmation of this valuable fluorinated building block.
References
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¹H NMR of H₂[(–OCH₃)₄TPP] in chlorobenzene-d₅. Peak (1), at about... - ResearchGate. Available at: [Link]
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One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous ¹⁹F NMR behavior Journal of Fluorine Chemistry. Available at: [Link]
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¹⁹F Chemical Shifts and Coupling Constants - UCSB Chemistry and Biochemistry. Available at: [Link]
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Synthesis of 1-chloro-4-methylsulfonyl benzene - PrepChem.com. Available at: [Link]
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¹⁹F and ¹H NMR spectra of halocarbons - PubMed. Available at: [Link]
